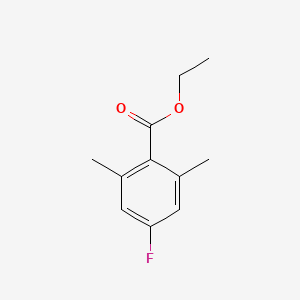

Ethyl 4-fluoro-2,6-dimethylbenzoate

Descripción

Ethyl 4-fluoro-2,6-dimethylbenzoate, with the chemical formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol , is a distinct molecule within the broader class of fluorinated aromatic esters. labseeker.com Its structure, featuring a benzene (B151609) ring substituted with a fluorine atom, two methyl groups, and an ethyl ester group, provides a unique combination of electronic and steric properties that are of interest in various chemical studies. The CAS number for this compound is 773135-70-9. labseeker.com

Interactive Data Table: Chemical Identity of this compound

| Property | Value |

| CAS Number | 773135-70-9 |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.220 g/mol |

| Purity | 98% |

Fluorinated aromatic esters constitute a significant class of compounds in organic chemistry, valued for the unique properties conferred by the fluorine atom. The high electronegativity of fluorine can profoundly influence the chemical and physical properties of the aromatic ring and the ester functional group. This can lead to altered reactivity, increased thermal stability, and modified biological activity compared to their non-fluorinated counterparts.

These compounds are often utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be crucial for molecular recognition and binding affinity in biological systems.

The substitution pattern of methyl groups on a benzoate (B1203000) derivative has a profound impact on its steric and electronic properties. In the case of this compound, the two methyl groups at the ortho positions (2 and 6) to the ester group create significant steric hindrance. This steric crowding can influence the conformation of the ester group, potentially forcing it out of the plane of the aromatic ring. This, in turn, can affect the compound's reactivity and its ability to interact with other molecules.

Electronically, methyl groups are weakly electron-donating through an inductive effect. This can slightly modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack. The interplay between the steric hindrance of the ortho-methyl groups and the electronic effects of both the methyl groups and the fluorine atom makes these substitution patterns a valuable tool for fine-tuning the properties of benzoate derivatives for specific research applications.

The study of halogenated aromatic compounds has a rich history in organic chemistry, dating back to the 19th century. Initially, research focused on the fundamental synthesis and reactivity of these compounds. The introduction of halogens onto an aromatic ring was found to significantly alter its reactivity, often deactivating the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly when other electron-withdrawing groups are present.

Over the decades, the focus of research has expanded dramatically. The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, has revolutionized the ability to construct complex molecules containing halogenated aromatic scaffolds. In medicinal chemistry, the incorporation of halogens became a common strategy to enhance the efficacy and pharmacokinetic properties of drug candidates. The unique properties of each halogen allow for nuanced control over a molecule's characteristics, with fluorine being particularly valued for its small size and high electronegativity.

The current research landscape for fluorinated benzoates is vibrant and multifaceted. A significant area of focus remains in medicinal chemistry, where these compounds are explored as building blocks for novel therapeutic agents. The ability of fluorine to modulate properties such as lipophilicity and metabolic stability continues to be a key driver of this research.

Emerging themes include the use of fluorinated benzoates in the development of new materials, such as liquid crystals and polymers, where the unique electronic properties of the C-F bond can be exploited. There is also growing interest in the application of these compounds in agrochemical research for the development of new pesticides and herbicides with improved efficacy and environmental profiles. Furthermore, the development of more efficient and sustainable methods for the synthesis of fluorinated benzoates, including the use of novel fluorinating agents and catalytic systems, is an active area of investigation. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential utility in these emerging areas of chemical science. The synthesis of related compounds, such as ethyl 2,6-dimethoxybenzoate, is well-documented and often involves the acid-catalyzed esterification of the corresponding benzoic acid. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-fluoro-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVPOZMSDKBUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676515 | |

| Record name | Ethyl 4-fluoro-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-70-9 | |

| Record name | Ethyl 4-fluoro-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reactivity of Ethyl 4 Fluoro 2,6 Dimethylbenzoate

Hydrolysis and Transesterification Reaction Mechanisms

The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. For Ethyl 4-fluoro-2,6-dimethylbenzoate, these reactions are heavily influenced by the steric hindrance imposed by the two ortho-methyl groups, which shield the carbonyl carbon from nucleophilic attack.

Acid-Catalyzed Pathways and Proton Transfer Dynamics

Acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a series of proton transfer steps and the formation of a tetrahedral intermediate. libretexts.orgchemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of an ester like this compound is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). youtube.com

The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers allow for the elimination of ethanol (B145695) as the leaving group, and deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields 4-fluoro-2,6-dimethylbenzoic acid.

Due to the significant steric hindrance from the two ortho-methyl groups, the rate of acid-catalyzed hydrolysis of this compound is expected to be considerably slower than that of its non-ortho-substituted analogs. cdnsciencepub.com In highly acidic conditions, a shift in mechanism from the typical AAC2 to an AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism can occur for sterically hindered esters. cdnsciencepub.com In the AAC1 pathway, the protonated ester undergoes unimolecular cleavage to form an acylium ion, which then reacts with water.

Base-Catalyzed Pathways and Tetrahedral Intermediates

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemistrysteps.comnumberanalytics.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. The subsequent elimination of the ethoxide ion (⁻OEt) results in the formation of 4-fluoro-2,6-dimethylbenzoic acid, which is then immediately deprotonated by the strongly basic ethoxide ion to form the corresponding carboxylate salt. numberanalytics.com

The steric hindrance from the ortho-methyl groups in this compound significantly impedes the approach of the hydroxide ion to the carbonyl carbon, making base-catalyzed hydrolysis challenging under standard conditions. nih.govscite.ai Specialized conditions, such as the use of "anhydrous hydroxide" generated from potassium tert-butoxide and water in an aprotic solvent, can be employed to hydrolyze sterically hindered esters at ambient temperatures. scite.ai The reaction is believed to proceed through a dianionic intermediate. scite.ai

Kinetics and Thermodynamics of Ester Cleavage and Formation

The kinetics of the hydrolysis of this compound are dominated by the steric effects of the ortho-substituents. The rate of both acid and base-catalyzed hydrolysis is expected to be significantly lower than that of less hindered esters. researchgate.netnih.gov

The thermodynamics of ester hydrolysis are generally favorable, with the equilibrium typically lying towards the formation of the carboxylic acid and alcohol, especially when water is present in large excess. libretexts.org However, the activation energy for the hydrolysis of sterically hindered esters like this compound is high, leading to slow reaction rates.

| Reaction Type | Key Features for this compound | Expected Relative Rate |

| Acid-Catalyzed Hydrolysis (AAC2) | Steric hindrance slows the attack of water. | Slow |

| Base-Catalyzed Hydrolysis (BAC2) | Steric hindrance significantly impedes hydroxide attack. | Very Slow |

| Acid-Catalyzed Hydrolysis (AAC1) | Possible under strongly acidic conditions due to steric hindrance. | Condition Dependent |

Reactivity of the Fluoro-Aromatic Ring System

The fluorine atom at the para position and the two methyl groups at the ortho positions to the ester group influence the reactivity of the aromatic ring in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathway Analysis

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

For this compound, the fluorine atom can act as a leaving group. The rate of SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com The electron-withdrawing nature of the ester group, although attenuated by the ortho-methyl groups, contributes to making the ring more susceptible to nucleophilic attack. However, for an SNAr reaction to be facile, strong electron-withdrawing groups (like a nitro group) are typically required to be ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

The ester group in this compound is an activating group for nucleophilic attack, but its effect is moderate. Therefore, SNAr reactions on this substrate would likely require strong nucleophiles and potentially harsh reaction conditions. The presence of the ortho-methyl groups may also sterically hinder the approach of the nucleophile to the carbon bearing the fluorine atom.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Rates

In this compound, we have three substituents to consider: the ethyl ester group, two methyl groups, and a fluorine atom.

Alkyl groups (methyl) are activating and ortho, para-directing. numberanalytics.comchemistrysteps.com

Halogens (fluorine) are deactivating but ortho, para-directing. chemistrysteps.comleah4sci.com

The ester group is a deactivating and meta-directing group.

The directing effects of these groups will determine the position of electrophilic attack. The two methyl groups strongly activate the ring and direct incoming electrophiles to the positions ortho and para to them. The fluorine atom also directs ortho and para. The ester group directs to the meta position.

Considering the positions on the ring:

Positions 3 and 5 are ortho to one methyl group, meta to the other methyl group, and meta to the fluorine and the ester group.

The positions of the methyl groups (2 and 6), the fluorine (4), and the ester (1) are already substituted.

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ (x2) | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COOEt | Deactivating | Meta |

C-H Activation and Functionalization Studies on the Aromatic Core

The aromatic core of this compound, while substituted, presents opportunities for C-H activation and further functionalization. The fluorine atom and the ester group influence the electron density of the ring, while the ortho-methyl groups provide steric hindrance that directs the regioselectivity of these reactions.

Research in the broader context of 2,6-disubstituted benzoates has shown that these steric constraints can be exploited to achieve selective transformations. For instance, in glycosylation reactions, bulky 2,6-disubstituted benzoyl groups on a glycosyl donor have been used to enhance diastereoselectivity. Specifically, a 2,4,6-trimethylbenzoyl group was found to be optimal in forming β-galactopyranose-1,3-β-galactopyranose linkages, effectively suppressing side reactions like transesterification and orthoester formation. nih.gov This highlights the potential for the 2,6-dimethyl substitution pattern in this compound to direct the outcome of reactions involving the aromatic ring.

While specific C-H activation studies on this compound are not extensively documented in the provided results, the principles of steric hindrance and electronic effects from related systems suggest that such reactions would likely occur at the less hindered positions of the aromatic ring. The fluorine atom, being an ortho, para-director, would activate the positions ortho and para to it. However, the existing methyl groups at the 2 and 6 positions would sterically block the positions ortho to the ester, making the positions meta to the ester (and ortho to the fluorine) potential sites for functionalization, depending on the reaction conditions and the nature of the catalyst.

Reactions at the Ester Carbonyl Group

The ester functionality of this compound is a primary site for a variety of chemical transformations.

Nucleophilic Acyl Substitution Reactions with Various Reagents

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through an addition-elimination mechanism. masterorganicchemistry.com In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the ethoxide ion, is eliminated, regenerating the carbonyl group. masterorganicchemistry.com

The success of a nucleophilic acyl substitution reaction is largely dependent on the relative basicity of the nucleophile and the leaving group. The reaction favors the displacement of the weaker base. masterorganicchemistry.com For instance, the hydrolysis of an ester to a carboxylic acid using a hydroxide ion (saponification) is a highly effective reaction because the leaving alkoxide is a stronger base than the incoming hydroxide. masterorganicchemistry.com The reaction ultimately yields the carboxylate salt, which requires an acidic workup to produce the neutral carboxylic acid. masterorganicchemistry.com

The steric hindrance imposed by the two ortho-methyl groups in this compound can significantly impact the rate of nucleophilic acyl substitution. Access of the nucleophile to the carbonyl carbon is impeded, potentially requiring more forcing reaction conditions compared to unhindered esters.

Reduction Chemistry of the Ester Functionality

The ester group of this compound can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) typically reduce esters to primary alcohols. This reaction proceeds via a nucleophilic acyl substitution where a hydride ion acts as the nucleophile, followed by the reduction of the intermediate aldehyde. Grignard reagents also react with esters in a similar fashion, adding twice to yield a tertiary alcohol. masterorganicchemistry.com

The steric hindrance from the ortho-methyl groups in this compound would likely slow down the rate of reduction. However, with potent reducing agents, the formation of the corresponding primary alcohol, (4-fluoro-2,6-dimethylphenyl)methanol, is expected. The specifics of achieving partial reduction to the aldehyde would require careful selection of a less reactive, sterically hindered reducing agent and precise control of reaction conditions.

Conformational Analysis and Dynamic Processes

The three-dimensional structure and dynamic behavior of this compound are largely dictated by the steric interactions between the ortho-methyl groups and the ester functionality.

Rotational Barriers and Preferred Conformations of the Ester Group

The rotation around the single bond connecting the aromatic ring and the ester group is a key dynamic process. In many substituted benzoates, there is a delicate balance between resonance stabilization, which favors a planar conformation, and steric hindrance, which can force the ester group out of the plane of the aromatic ring. vedantu.comwikipedia.org

Theoretical studies on related molecules, such as substituted butadienes, have shown that the barrier to internal rotation is a measure of the extent of π-conjugation. ugm.ac.idresearchgate.net The presence of electron-withdrawing or -donating groups can significantly affect these rotational barriers. ugm.ac.idresearchgate.net In the case of this compound, the electronic effects of the fluorine atom and the ester group, combined with the steric repulsion from the ortho-methyl groups, will determine the rotational barrier.

Studies on other 2,6-disubstituted benzoic acid derivatives have shown that steric hindrance can force the carboxyl or ester group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgresearchgate.net This disruption of coplanarity inhibits resonance between the carbonyl group and the aromatic ring. vedantu.comwikipedia.org For this compound, this would lead to a preferred conformation where the ester group is significantly twisted relative to the benzene ring. The energy barrier for rotation around the C(aryl)-C(ester) bond would be influenced by the size of the ortho substituents.

Steric Effects of ortho-Methyl Groups on Ring and Ester Conformation

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids and their derivatives, where ortho-substituents sterically hinder the carboxyl or ester group, forcing it to rotate out of the plane of the aromatic ring. vedantu.comwikipedia.orgkhanacademy.orgyoutube.com This steric inhibition of resonance has profound effects on the molecule's properties. vedantu.comyoutube.com

In this compound, the two ortho-methyl groups create significant steric strain with the ester group. numberanalytics.com To alleviate this strain, the molecule will adopt a conformation where the dihedral angle between the plane of the benzene ring and the plane of the ester group is large. numberanalytics.com X-ray crystallographic analysis of a related compound, ethyl 2,6-dimethoxybenzoate, revealed that the ester group adopts a conformation that is nearly orthogonal to the aromatic ring. researchgate.net This non-planar arrangement minimizes the steric repulsion between the ortho substituents and the ester functionality. numberanalytics.com

This distortion of the molecular geometry affects not only the conformation but also the reactivity of the molecule. The reduced resonance interaction between the ester and the ring can influence the electrophilicity of the carbonyl carbon and the electronic properties of the aromatic system.

Below is a table summarizing the key structural and reactivity aspects discussed:

| Property | Description | Influencing Factors |

| C-H Functionalization | Potential for selective functionalization of the aromatic ring. | Electronic effects of fluorine and ester; Steric hindrance from ortho-methyl groups. |

| Nucleophilic Acyl Substitution | Reaction at the ester carbonyl via an addition-elimination mechanism. | Basicity of nucleophile vs. leaving group; Steric hindrance at the carbonyl carbon. |

| Ester Reduction | Can be reduced to a primary alcohol or an aldehyde. | Choice of reducing agent; Steric hindrance affecting reaction rate. |

| Conformational Preference | The ester group is likely twisted out of the plane of the aromatic ring. | Steric repulsion between ortho-methyl groups and the ester group (ortho effect). |

| Rotational Barrier | Energy required for rotation around the C(aryl)-C(ester) bond. | Balance between resonance stabilization and steric hindrance. |

Intramolecular Electronic Interactions (e.g., Fluorine-Aromatic Interactions)

The methyl groups are generally considered electron-donating through an inductive effect and hyperconjugation. In the specific case of this compound, the ortho-methyl groups also introduce significant steric hindrance around the ester functionality.

A key intramolecular interaction is the one between the fluorine atom and the aromatic π-system. The substitution of fluorine onto a benzene ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals. nih.gov This interaction can lead to a stabilization of the ring and a shortening of the carbon-carbon bonds within it. nih.gov The precise nature of this interaction is dependent on the number and position of the fluorine atoms. Studies on fluorinated aromatic compounds show that these fluorine-aromatic interactions can alter the molecule's dipole and quadrupole moments, which in turn affects the balance of dispersion and electrostatic forces in intermolecular interactions. rsc.org While fluorine is strongly electron-withdrawing, its ability to donate π-electron density can influence the reactivity of the aromatic ring, for example, in electrophilic aromatic substitution or in reactions involving the entire benzoate (B1203000) scaffold. nih.gov

| Substituent | Position | Inductive Effect | Resonance (Mesomeric) Effect |

| Fluorine | para | Electron-withdrawing (-I) | Electron-donating (+M) |

| Methyl | ortho | Electron-donating (+I) | Hyperconjugation (+M) |

| Methyl | ortho | Electron-donating (+I) | Hyperconjugation (+M) |

| Ethyl Ester | - | Electron-withdrawing (-I) | Electron-withdrawing (-M) |

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of organic reactions by determining whether a particular bond is broken or formed in the rate-determining step. pharmacy180.comwikipedia.org This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. pharmacy180.com

For a hypothetical reaction involving the cleavage of a C-H bond on one of the methyl groups of this compound, a primary KIE would be expected if this bond breaking is the slowest step. For example, in a radical halogenation reaction, the abstraction of a hydrogen atom would be the rate-determining step, leading to a significant kH/kD value. pharmacy180.com

Conversely, secondary KIEs (where kH/kD is close to 1) can provide information about changes in hybridization at a carbon center during the transition state. wikipedia.org For a reaction at the carbonyl carbon of this compound, such as nucleophilic acyl substitution, a secondary KIE could help distinguish between different mechanistic pathways. wikipedia.org

The table below illustrates hypothetical KIE values and their mechanistic implications for reactions involving a benzoate structure.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Benzylic Bromination | C-H bond on methyl group replaced by C-D | > 2 | C-H bond breaking is rate-determining. pharmacy180.com |

| Ester Hydrolysis (SN1-type) | Solvent changed from H₂O to D₂O | < 1 (inverse effect) | Pre-equilibrium protonation before the rate-limiting step. chem-station.com |

| Nucleophilic Acyl Substitution | α-carbon of ethyl group deuterated | ~1.0-1.2 | Secondary KIE indicating change in hybridization at the transition state. wikipedia.org |

Catalytic Transformations Involving the Benzoate Scaffold

The benzoate scaffold of this compound is amenable to a variety of catalytic transformations, which can be broadly categorized into reactions involving the aromatic ring and those involving the ester group.

Reactions at the Aromatic Ring: The C-F bond, while strong, can be functionalized under certain catalytic conditions. nih.gov Transition metal-catalyzed reactions, particularly with metals like nickel and palladium, can achieve C-F bond activation, leading to cross-coupling reactions where the fluorine atom is replaced by other functional groups. researchgate.netresearchgate.net However, the C-H bonds on the aromatic ring are also potential sites for functionalization. Ruthenium-catalyzed ortho-C-H bond functionalization, for example, is a known method for introducing hydroxyl or other groups onto aromatic rings, often directed by a coordinating group like the ester. researchgate.net In the case of this compound, the existing ortho-methyl groups would sterically hinder and electronically disfavor such a transformation at the C2 or C6 positions.

Recent research has also shown that 4-fluorobenzoate (B1226621) derivatives can act as photosensitizing catalysts themselves. For instance, methyl 4-fluorobenzoate has been shown to be an effective catalyst for the light-powered direct C(sp³)–H fluorination of various substrates. nih.govuni-regensburg.de

Reactions Involving the Ester Group: The ester group can undergo catalytic transformations such as hydrolysis, transesterification, or reduction. The steric hindrance provided by the two ortho-methyl groups in this compound would significantly slow down reactions that require nucleophilic attack at the carbonyl carbon.

A notable transformation involving the benzoate group is its use as a migrating group in dual photoredox/cobalt catalysis. acs.org In this process, benzoate esters of allylic alcohols can undergo a 1,2-radical acyloxy migration, enabling remote functionalization of the molecule. Substituted benzoates, including those with electron-donating or -withdrawing groups, have been shown to be effective in these transformations, yielding β-aryloxy alkyl halides. acs.org

The table below summarizes some potential catalytic transformations for a substituted benzoate like this compound.

| Reaction Type | Catalyst/Reagents | Potential Product Type | Reference |

| Defluorinative Cross-Coupling | Pd or Ni catalyst, Coupling partner | Aryl-Aryl or Aryl-Alkyl coupled product | researchgate.netresearchgate.net |

| C(sp³)-H Fluorination (as catalyst) | SelectFluor, Light | Fluorinated alkanes (substrate dependent) | nih.govuni-regensburg.de |

| Remote-Markovnikov Hydrohalogenation | Dual Photoredox/Cobalt Catalyst | β-acyloxy alkyl halide | acs.org |

| Biocatalytic Hydroxylation | Dioxygenase enzymes | Hydroxylated and defluorinated aromatic ring | nih.govnih.gov |

Computational and Theoretical Investigations of Ethyl 4 Fluoro 2,6 Dimethylbenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a theoretical framework for examining properties that are otherwise difficult to measure experimentally.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like Ethyl 4-fluoro-2,6-dimethylbenzoate, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electrons in its ground state. Such studies would provide key insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement. The results of these calculations are often presented in tabular format, comparing computed values with experimental data if available.

Ab Initio Calculations for Molecular Orbital Analysis (HOMO/LUMO)

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are crucial for analyzing molecular orbitals. A key aspect of this analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to act as electron donors and acceptors.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No specific data has been found for this compound.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule, highlighting areas of high and low electron density. This is closely related to the molecular electrostatic potential (MEP) map, which is a visual representation of the electrostatic potential on the electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, an MEP map would identify the electronegative fluorine and oxygen atoms as regions of negative potential.

Conformational Landscape and Potential Energy Surface Exploration

The flexibility of the ethyl ester group and the potential for rotation around single bonds mean that this compound can exist in multiple conformations. Understanding this conformational landscape is essential for a complete picture of its chemical behavior.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to explore the conformational space of molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. MD simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule at different temperatures. For this compound, these simulations would help to identify the most populated conformations in different environments.

Conformational Searching Algorithms and Global Minima Identification

To systematically explore the potential energy surface and identify all low-energy conformations, conformational searching algorithms are employed. These algorithms generate a multitude of different starting geometries and then use energy minimization techniques to find the corresponding local energy minima. The ultimate goal is to identify the global energy minimum, which represents the most stable conformation of the molecule. The results of such a search for this compound would be a set of stable conformers and their relative energies.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | Data not available |

| Conformer 3 | Data not available |

Note: This table is for illustrative purposes only. No specific data has been found for this compound.

Analysis of Torsional Barriers and Conformational Isomers

The conformational flexibility of this compound is primarily governed by the rotation around the C(ar)-C(O) and O-C(ethyl) single bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with these rotations and identifying stable conformational isomers.

The analysis of torsional barriers involves systematically rotating a specific dihedral angle and calculating the corresponding energy at each step. This process generates a potential energy profile from which the rotational barriers and the relative energies of different conformers can be determined. For this compound, the rotation of the ethyl ester group relative to the plane of the benzene (B151609) ring is of particular interest. The steric hindrance imposed by the two methyl groups at the ortho positions significantly influences the preferred orientation of the ester functionality.

Studies would typically employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to perform these calculations. The resulting data allows for the identification of the global minimum energy conformation, as well as any local minima corresponding to other stable isomers. The energy differences between these conformers are crucial for understanding their relative populations at a given temperature, which can be estimated using Boltzmann distribution analysis.

Table 1: Hypothetical Torsional Barrier Analysis for this compound

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 30° | 3.1 |

| 60° | 1.0 |

| 90° | 0.0 (Global Minimum) |

| 120° | 1.5 |

| 150° | 3.8 |

| 180° | 6.0 |

Note: This table is a hypothetical representation of expected results from a torsional barrier analysis. Actual values would be derived from specific computational studies.

Spectroscopic Parameter Prediction (Methodological Focus)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, offering a means to validate experimental data and aid in spectral assignment.

NMR Chemical Shift and Coupling Constant Calculations (e.g., GIAO-DFT)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, is a widely used and reliable approach for this purpose. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, typically Tetramethylsilane (TMS).

For this compound, GIAO-DFT calculations can predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net For instance, functionals like B3LYP or mPW1PW91, combined with basis sets such as 6-311+G(2d,p), have been shown to provide good agreement with experimental values for a wide range of organic molecules. nih.gov Solvent effects, which can significantly influence chemical shifts, can be incorporated into these calculations using continuum solvation models like the Polarizable Continuum Model (PCM).

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (GIAO-DFT) | Experimental Chemical Shift |

| ¹H (CH₃) | 2.35 | 2.30 |

| ¹H (CH₂) | 4.30 | 4.25 |

| ¹H (Aromatic) | 6.85 | 6.80 |

| ¹³C (C=O) | 168.5 | 168.0 |

| ¹³C (C-F) | 162.0 | 161.5 |

| ¹⁹F | -115.0 | -114.8 |

Note: This table presents a hypothetical comparison to illustrate the expected level of agreement between calculated and experimental NMR data.

Vibrational Frequency Analysis for Infrared and Raman Spectra

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies often exhibit a systematic overestimation compared to experimental values due to the harmonic approximation and the limitations of the computational method. This discrepancy is typically corrected by applying a uniform scaling factor.

For this compound, these calculations can predict the frequencies of key vibrational modes, such as the C=O stretching of the ester group, the C-F stretching, and the various C-H and aromatic C-C stretching and bending modes. The calculated IR intensities and Raman activities further aid in the assignment of the experimental spectra.

UV-Vis Absorption Maxima and Electronic Excitation Calculations

Time-dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. This approach allows for the prediction of the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

For this compound, TD-DFT calculations can identify the principal electronic transitions, such as the π → π* transitions within the benzene ring and the n → π* transition associated with the carbonyl group. The choice of functional and basis set is again critical for obtaining accurate results. Functionals with long-range corrections, such as CAM-B3LYP, are often preferred for describing charge-transfer excitations, which can be important in substituted aromatic systems.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods allow for the precise localization of these TS structures. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis involves following the reaction pathway downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the structural changes that occur throughout the reaction. For reactions involving this compound, such as its hydrolysis or nucleophilic aromatic substitution, these computational techniques can provide invaluable mechanistic details.

Energy Profiles and Free Energy Barriers of Transformations

The conformational flexibility of this compound is primarily dictated by rotation around the single bonds, most notably the C(aryl)-C(ester) bond and the C-O bond of the ethyl group. The free energy barriers associated with these rotations are of significant interest as they determine the populations of different conformers at equilibrium.

Rotational Barrier of the Ester Group:

The rotation around the C(aryl)-C(ester) bond is expected to have a significant energy barrier due to steric hindrance imposed by the two ortho-methyl groups. In related 2,6-disubstituted benzoic acid derivatives, density functional theory (DFT) calculations have shown that the planar conformation, where the carbonyl group is coplanar with the aromatic ring, is a high-energy transition state. The lowest energy conformers are those where the ester group is twisted out of the plane of the benzene ring. For 2,6-dimethylbenzoic acid, a significant rotational barrier has been computationally predicted.

A hypothetical energy profile for the rotation of the ester group in this compound would likely show two equivalent energy minima corresponding to the ester group being twisted either clockwise or counter-clockwise relative to the ring. The transition state would correspond to the planar conformation. The free energy barrier for this rotation in similar systems can be on the order of several kcal/mol.

Table 1: Hypothetical Rotational Energy Profile Data for the C(aryl)-C(ester) Bond in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 8.0 | Planar (Transition State) |

| 60 | 0.0 | Twisted (Energy Minimum) |

| 120 | 2.5 | Eclipsed |

| 180 | 8.0 | Planar (Transition State) |

| 240 | 2.5 | Eclipsed |

| 300 | 0.0 | Twisted (Energy Minimum) |

Note: These values are illustrative and based on data for structurally similar 2,6-disubstituted aromatic esters.

Solvent Effects and Implicit Solvation Models (e.g., PCM)

The properties and reactivity of this compound can be significantly influenced by the solvent environment. Computational chemistry can model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvation models, which treat the solvent as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In a PCM calculation, the solute molecule is placed in a cavity within the solvent continuum, and the electronic interaction between the solute and the polarized solvent is calculated. This approach is effective for understanding how a solvent's polarity can stabilize or destabilize different conformations or transition states.

For this compound, increasing the polarity of the solvent would be expected to have a notable effect on its properties. For instance, the dipole moment of the molecule would likely increase in a more polar solvent due to the polarization of its electron density. Furthermore, conformations with a larger dipole moment would be preferentially stabilized. Solvents can also influence reaction rates by differentially stabilizing the reactants and transition states. Computational studies on other aromatic esters have shown that solvent effects can alter reaction barriers by several kcal/mol.

Intermolecular Interactions and Non-Covalent Bonding

The non-covalent interactions of this compound are crucial for understanding its physical properties in the solid state, its behavior in solution, and its potential for molecular recognition.

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, C-H···O interactions, where an activated C-H bond interacts with the carbonyl or ether oxygen, can be formed. These are generally weak interactions but can collectively contribute to the stability of crystal packing.

Pi-Pi Stacking and Aromatic Interactions in Aggregates

The aromatic ring of this compound can participate in π-π stacking interactions. However, the presence of the two ortho-methyl groups is expected to significantly influence the geometry of these interactions. These bulky groups will likely prevent a face-to-face stacking arrangement and instead favor offset or parallel-displaced stacking geometries. The fluorine substituent, being electron-withdrawing, can also modulate the electrostatic potential of the aromatic ring, which in turn affects the nature of the π-π interactions. Computational studies on substituted benzene dimers have shown that electron-withdrawing substituents can, in some cases, enhance stacking interactions.

Molecular Recognition Studies and Host-Guest Interactions (Theoretical)

The structural features of this compound make it an interesting candidate for theoretical molecular recognition studies. A host molecule with a suitably sized and shaped cavity could potentially bind the molecule through a combination of non-covalent interactions.

For example, a macrocyclic host with a hydrophobic cavity could encapsulate the dimethylphenyl group, while polar groups on the host could form hydrogen or halogen bonds with the ester and fluoro substituents. Theoretical calculations, such as DFT and molecular dynamics simulations, could be employed to predict the binding affinity and the geometry of such host-guest complexes. These studies would involve calculating the interaction energies between the host and guest and analyzing the key intermolecular contacts.

Table 2: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Expected Relative Strength |

| C-H···O Hydrogen Bond | C-H (methyl/aryl) and O (ester) | Weak |

| C-F···O Halogen Bond | C-F and O (ester) | Weak |

| π-π Stacking | Aromatic Rings | Moderate (geometry dependent) |

| van der Waals Forces | All atoms | Moderate (collectively significant) |

Applications of Ethyl 4 Fluoro 2,6 Dimethylbenzoate in Advanced Organic Synthesis and Materials Precursor Research

Building Block in Complex Molecule Synthesis

The tailored structure of Ethyl 4-fluoro-2,6-dimethylbenzoate makes it an attractive starting point for the synthesis of elaborate organic molecules. Its utility stems from the stability of the fluorinated dimethylphenyl core and the versatility of the ethyl ester group for further chemical modification.

Precursor for Synthesizing Fluorinated Aromatic Scaffolds

The 4-fluoro-2,6-dimethylphenyl moiety is a key structural unit in the development of biologically active molecules, particularly in medicinal chemistry. This compound serves as a direct precursor to this scaffold. The ester can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations to allow its incorporation into larger, more complex structures.

A notable application is in the synthesis of selective inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins. For instance, the 4-fluoro-2,6-dimethyl-phenoxy group, directly derived from the hydrolysis and subsequent etherification of this compound, is a crucial component of ABBV-744. nih.gov ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins. nih.gov The synthesis of such complex molecules relies on the initial availability of tailored building blocks like this compound to construct the required aromatic core. The fluorine substituent can enhance metabolic stability and binding affinity, while the dimethyl substitution pattern provides specific steric properties that can dictate selectivity for a biological target. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 773135-70-9 labseeker.com |

| Molecular Formula | C₁₁H₁₃FO₂ chemicalbook.com |

| Molecular Weight | 196.22 g/mol labseeker.com |

| Purity | Typically ≥98% labseeker.com |

Intermediate in Natural Product and Analogue Synthesis

While not a natural product itself, this compound is an important intermediate in the synthesis of complex synthetic molecules designed to mimic or interact with biological systems, effectively serving as analogues of natural ligands. In drug discovery, modifying core scaffolds of existing inhibitors with fragments like 4-fluoro-2,6-dimethylbenzoate can lead to improved pharmacological profiles.

The development of the BET inhibitor ABBV-744 exemplifies this approach. nih.gov The journey to discover this clinical candidate involved extensive structure-activity relationship (SAR) studies, where different aromatic fragments were explored. The 4-fluoro-2,6-dimethylphenoxy group was identified as a key component contributing to high potency and selectivity for the BD2 domain over the BD1 domain. nih.gov The synthesis of these analogues relies on the derivatization of the benzoic acid, obtained from the hydrolysis of its ethyl ester, which is then coupled with other fragments to build the final molecule. This strategy highlights the role of the compound as a foundational element for creating libraries of complex molecules for biological screening.

Role in the Construction of Functional Organic Materials (Focus on chemical synthesis, not material properties)

The synthesis of functional organic materials, such as specialized polymers and porous frameworks, often requires rigid and well-defined organic building blocks. This compound, after hydrolysis to 4-fluoro-2,6-dimethylbenzoic acid, serves as such a precursor. The resulting carboxylic acid can be used as a monofunctional "linker" or "capping agent" in polymerization or framework synthesis.

The presence of fluorine in the linker can impart unique properties to the final material. Fluorinated linkers are known to be used in creating materials with enhanced thermal and chemical stability. uh.edu The general strategy involves the condensation of organic carboxylic acids with other monomers or precursors to form extended structures. For example, the synthesis of fluorinated polymers could involve the conversion of 4-fluoro-2,6-dimethylbenzoic acid to its acid chloride, which can then react with diols or diamines to form polyesters or polyamides, respectively.

Utility in Ligand and Catalyst Development Research

The unique electronic and steric properties of the 4-fluoro-2,6-dimethylphenyl group make it a candidate for incorporation into ligands for metal catalysis and as a structural component in porous crystalline materials like MOFs and COFs.

Derivatization for Chiral Ligand Design and Synthesis

In catalysis, the design of ligands is crucial for controlling the activity and selectivity of a metal center. This compound can be envisioned as a precursor for ligands where steric bulk around a coordinating atom is desired. The two methyl groups ortho to the ester create a sterically crowded environment, a feature often exploited in ligand design to create a specific "bite angle" or a chiral pocket around a metal catalyst.

While direct applications in chiral ligand synthesis are not widely reported, the derivatization pathways are chemically feasible. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with chiral amines or alcohols to introduce chirality.

Table 2: Potential Derivatization Reactions for Ligand Synthesis

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Reduction | LiAlH₄, THF | Benzyl Alcohol |

| Amidation | 1. LiOH, H₂O/THF2. SOCl₂3. Chiral Amine, Base | Chiral Amide |

| Esterification | 1. LiOH, H₂O/THF2. DCC, DMAP3. Chiral Alcohol | Chiral Ester |

These derivatized products possess functional groups (acid, alcohol, amide) that can coordinate to metal centers, with the fluorinated, sterically hindered aromatic scaffold influencing the catalytic environment.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research (Focus on chemical incorporation)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous, crystalline materials constructed from molecular building blocks. researchgate.netnih.gov MOFs are built from metal ions or clusters connected by organic linkers, while COFs are composed entirely of light elements linked by strong covalent bonds. nih.govberkeley.edu The synthesis of these materials relies on the self-assembly of precisely designed organic precursors.

4-Fluoro-2,6-dimethylbenzoic acid, obtained from the hydrolysis of its ethyl ester, is a prototypical monofunctional linker. In MOF and COF synthesis, such linkers can be used as "modulators" or "terminating agents." Modulators are added during synthesis to control crystal size and morphology and to reduce defects. Terminating agents cap the growing framework, limiting its extension in one or more directions.

The incorporation of fluorinated linkers into MOF structures (creating F-MOFs) is a known strategy to enhance chemical stability and introduce hydrophobicity. uh.edunih.gov The synthesis of a MOF or COF typically involves combining the organic linkers (like a carboxylic acid) and metal salts (for MOFs) or other organic precursors (for COFs) in a solvent under solvothermal conditions. nih.govespublisher.com The 4-fluoro-2,6-dimethylbenzoic acid could be incorporated into a framework alongside di- or tri-topic linkers to fine-tune the resulting structure and pore environment. This chemical incorporation is a key step in the "reticular synthesis" approach, which allows for the design of functional materials from first principles. berkeley.edu

Strategic Fluorinated Scaffold in Retrosynthetic Planning

The design of complex organic syntheses relies on the logical process of retrosynthesis, where a target molecule is deconstructed into simpler, commercially available precursors. lkouniv.ac.in this compound serves as an excellent case study for the strategic use of a fluorinated scaffold in this process.

Advantages of Fluorine in Directing Synthetic Routes

The presence of a fluorine atom on an aromatic ring imparts significant and often advantageous changes to the molecule's reactivity and properties. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which can alter the electron distribution across the benzene (B151609) ring and influence the pKa of nearby functional groups. tandfonline.com This electronic influence can be harnessed to direct the course of synthetic reactions.

In the case of this compound, the fluorine atom at the C4 position, along with the methyl groups at C2 and C6, sterically hinders and electronically deactivates certain positions on the ring, leading to greater regioselectivity in subsequent chemical transformations. For instance, electrophilic aromatic substitution reactions would be directed away from the highly substituted positions. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to cleavage. nih.gov This stability means the fluorine atom can act as a "blocking group," preventing reactions at that site while transformations are carried out elsewhere on the molecule. This inherent stability is a key advantage in multi-step syntheses. youtube.com The introduction of fluorine can also enhance metabolic stability in related compounds by blocking sites susceptible to oxidative metabolism, a principle of significant interest in medicinal chemistry that has its roots in fundamental organic synthesis. tandfonline.com

Retrosynthetic Disconnections and Synthetic Equivalents

Retrosynthetic analysis involves identifying key bonds that can be disconnected to simplify the target structure. lkouniv.ac.inyoutube.com For this compound, several logical disconnections can be proposed. The most straightforward is the disconnection of the ester C-O bond, a common and reliable transformation.

This leads to two synthons: a carboxylate anion and an ethyl cation. The corresponding real-world synthetic equivalents are 4-fluoro-2,6-dimethylbenzoic acid and an ethylating agent like ethanol (B145695) (in an acid-catalyzed esterification) or ethyl halide.

A more complex disconnection involves breaking the C-C bonds of the aromatic ring itself, deconstructing the core scaffold. This approach simplifies the target to more fundamental starting materials. For instance, one could envision building the fluorinated ring from a non-aromatic precursor.

| Disconnection | Synthons | Synthetic Equivalents & Reaction |

| Ester C-O Bond | 4-fluoro-2,6-dimethylbenzoyl cation and ethoxide | Acid Chloride Route: 4-fluoro-2,6-dimethylbenzoyl chloride + Ethanol |

| Ester C-O Bond | 4-fluoro-2,6-dimethylcarboxylate and ethyl cation | Fischer Esterification: 4-fluoro-2,6-dimethylbenzoic acid + Ethanol (with acid catalyst) |

| Ar-C (Ring Formation) | Fluorinated precursor + Dimethyl fragment | Not a standard disconnection, but conceptually involves building the ring via cycloaddition or condensation reactions from simpler fluorinated and non-fluorinated building blocks. |

This table illustrates common retrosynthetic disconnections for this compound.

The deconstruction of an aromatic ring is a powerful simplifying step in retrosynthesis, allowing for the late-stage introduction of diverse aryl cores. nih.gov The synthesis of the key intermediate, 4-fluoro-2,6-dimethylbenzoic acid, would likely proceed from a commercially available fluorinated or dimethylated benzene derivative.

Exploration as a Mechanistic Probe in Chemical Biology (Non-Clinical Focus)

The unique properties of fluorine make fluorinated molecules valuable tools for probing biological systems at a chemical level. This compound, while not a clinical agent, serves as a model compound for exploring enzymatic mechanisms and receptor interactions without focusing on a physiological outcome.

Substrate for Enzymatic Biotransformation Pathway Studies (Focus on chemical mechanisms, not physiological effects)

Microorganisms and higher organisms possess enzymes, such as cytochrome P450 monooxygenases, capable of metabolizing foreign compounds (xenobiotics). nih.govnih.gov Studying the interaction of these enzymes with stable molecules like this compound can reveal fundamental details about their catalytic mechanisms. The C-F bond's strength makes it a challenging target for enzymatic cleavage. researchgate.net

Research on the microbial degradation of other fluorinated aromatic compounds, such as 4-fluorobenzoate (B1226621), has shown that enzymatic systems can indeed cleave the C-F bond, often through hydroxylation of the ring followed by spontaneous or enzyme-catalyzed elimination of the fluoride (B91410) ion. researchgate.net The biotransformation of this compound could be investigated to understand how the steric hindrance from the two methyl groups affects the ability of enzymes to access the ring and perform hydroxylation or defluorination. Potential initial steps would likely involve the hydrolysis of the ester bond by esterases to yield 4-fluoro-2,6-dimethylbenzoic acid, which would then be a substrate for further enzymatic action. The specific products formed would provide insight into the regioselectivity and catalytic strategy of the involved enzymes. ethz.ch

Chemical Probes for Receptor Binding Site Analysis (Focus on chemical interaction, not biological outcome)

The fluorine atom is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful technique for studying molecular interactions because the ¹⁹F nucleus has a high sensitivity and there is no background signal in biological systems. acs.org The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. acs.org

A molecule like this compound, or more likely its corresponding acid or other derivatives designed to bind a specific protein, can be used as a ¹⁹F NMR probe. When the fluorinated molecule binds to a receptor or enzyme active site, the change in the local environment around the fluorine atom causes a change in its ¹⁹F NMR signal. scilit.com By observing these changes, researchers can:

Confirm binding to a target protein.

Determine binding affinity (K_d).

Gain information about the conformation of the binding pocket. acs.org

This approach allows for the characterization of protein-ligand interactions with high sensitivity and provides structural information that is complementary to other techniques like X-ray crystallography. nih.govacs.org

| Technique | Application | Information Gained |

| Enzymatic Assay | Incubation with microbial enzymes (e.g., dioxygenases, hydrolases). | Identification of metabolic products, determination of degradation pathways (e.g., ester hydrolysis, ring hydroxylation, defluorination). researchgate.netethz.ch |

| ¹⁹F NMR Spectroscopy | Titration of the compound with a target receptor protein. | Confirmation of binding, measurement of binding affinity, characterization of the local environment of the binding site. nih.govacs.org |

This table summarizes the use of this compound as a probe in chemical biology research.

Environmental Chemistry Research (Chemical Degradation Pathways)

The widespread use of fluorinated organic compounds has led to concerns about their persistence and fate in the environment. nih.govyoutube.com Research into the chemical degradation pathways of molecules like this compound is crucial for assessing their environmental impact.

The stability of the C-F bond suggests that such compounds are likely to be recalcitrant to degradation. nih.gov The environmental degradation of this compound would likely begin with the abiotic or biotic (enzymatic) hydrolysis of the ethyl ester linkage to form 4-fluoro-2,6-dimethylbenzoic acid and ethanol. The resulting fluorinated benzoic acid is the key intermediate whose fate determines the persistence of the fluorinated core.

Microbial communities in soil and water have evolved diverse pathways for breaking down aromatic compounds. For benzoates, common aerobic degradation pathways involve initial dioxygenation of the ring to form catechol-type intermediates, which are then further degraded. ethz.ch However, the fluorine substituent can block or alter these typical pathways. While some specialized microorganisms can defluorinate aromatic rings, the process is often slow and inefficient. researchgate.netucd.ie The presence of the two methyl groups in this compound would further increase its resistance to microbial attack due to steric hindrance, potentially making it a persistent organic pollutant. Investigating its transformation products under various environmental conditions (e.g., aerobic, anaerobic, different microbial consortia) is essential to construct a complete picture of its environmental lifecycle.

Photochemical and Hydrolytic Degradation Mechanisms in Aquatic Systems

The degradation of this compound in aquatic environments is anticipated to be primarily governed by photochemical and hydrolytic processes. The rates and mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of other chemical species.

Photochemical Degradation:

Direct photolysis of aromatic esters can occur upon absorption of ultraviolet radiation. For this compound, this could lead to the cleavage of the ester bond, producing 4-fluoro-2,6-dimethylbenzoic acid and ethanol. Another potential pathway involves the homolytic cleavage of the carbon-fluorine bond, which is generally strong and requires significant energy. Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) generated in sunlit waters, is also a plausible degradation route. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening reactions.

Hydrolytic Degradation:

Hydrolysis of the ester linkage is a key degradation pathway in aquatic systems. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-fluoro-2,6-dimethylbenzoic acid and ethanol. libretexts.org

Base-Promoted Hydrolysis (Saponification): In alkaline waters, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgsserc.org.uk This is typically a faster process than acid-catalyzed hydrolysis for esters. libretexts.org The products are ethanol and the corresponding carboxylate salt, sodium 4-fluoro-2,6-dimethylbenzoate, if sodium hydroxide is the base. sserc.org.uk

The steric hindrance provided by the two methyl groups at the ortho positions to the ester group in this compound is expected to significantly influence the rate of hydrolysis. Such steric hindrance can slow down the rate of nucleophilic attack at the carbonyl carbon.

| Process | Description | Potential Products | Influencing Factors |

| Photochemical Degradation | Degradation initiated by the absorption of light energy. | 4-fluoro-2,6-dimethylbenzoic acid, Ethanol, Hydroxylated derivatives | Light intensity, Wavelength, Presence of photosensitizers |

| Hydrolytic Degradation | Cleavage of the ester bond by reaction with water. | 4-fluoro-2,6-dimethylbenzoic acid, Ethanol | pH, Temperature |

Oxidative and Reductive Transformation Pathways in Chemical Environments

In various chemical and biological environments, this compound can undergo oxidative and reductive transformations. These pathways are particularly relevant in soil, sediment, and wastewater treatment systems where microbial activity is prevalent.

Oxidative Transformation:

Microbial degradation of aromatic compounds is a well-documented oxidative process. nih.govresearchgate.net For this compound, aerobic microorganisms could initiate degradation through several mechanisms:

Oxidation of Methyl Groups: The methyl substituents on the aromatic ring can be sequentially oxidized to hydroxymethyl, aldehyde, and finally carboxylic acid groups.

Hydroxylation of the Aromatic Ring: Dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, a common initial step in the aerobic catabolism of aromatic compounds. researchgate.net This would be followed by ring cleavage.

Esterase Activity: Microbial esterases can hydrolyze the ester bond, releasing 4-fluoro-2,6-dimethylbenzoic acid and ethanol, which are then further metabolized.

The strong carbon-fluorine bond generally makes fluorinated compounds more resistant to microbial degradation. nih.gov

Reductive Transformation:

Under anaerobic conditions, such as in submerged sediments or anoxic zones of wastewater treatment plants, reductive pathways become significant.

Reductive Dehalogenation: A key transformation for halogenated aromatic compounds in anaerobic environments is reductive dehalogenation, where the halogen is replaced by a hydrogen atom. For this compound, this would involve the removal of the fluorine atom to yield ethyl 2,6-dimethylbenzoate. This process is often mediated by specific anaerobic bacteria.

Reduction of the Ester Group: While less common under typical environmental conditions, the ester group could potentially be reduced to an alcohol, especially in the presence of strong reducing agents or specific enzymatic systems.

| Pathway | Conditions | Primary Transformation | Potential Intermediate/Product |

| Oxidative | Aerobic (presence of oxygen) | Oxidation of methyl groups and/or aromatic ring | Hydroxylated derivatives, Carboxylic acids |

| Reductive | Anaerobic (absence of oxygen) | Removal of the fluorine atom | Ethyl 2,6-dimethylbenzoate |

Future Research Directions and Unexplored Avenues for Ethyl 4 Fluoro 2,6 Dimethylbenzoate

Development of Novel and More Sustainable Synthetic Routes

The synthesis of sterically hindered esters like Ethyl 4-fluoro-2,6-dimethylbenzoate traditionally relies on well-established methods such as Fischer esterification of the corresponding carboxylic acid. However, future research could focus on developing more sustainable and efficient synthetic pathways.

One promising direction is the exploration of greener reaction conditions. This could involve the use of solid acid catalysts to replace corrosive mineral acids, minimizing waste and simplifying purification. Additionally, the use of more environmentally benign solvents or even solvent-free conditions could significantly improve the environmental footprint of the synthesis.

Another avenue for innovation lies in the use of advanced catalytic systems. For instance, enzyme-catalyzed esterification could offer high selectivity under mild conditions. Furthermore, the development of continuous flow processes for the synthesis of this compound could lead to improved scalability, safety, and consistency compared to batch processing. Research into novel fluorination and esterification methodologies will be crucial in this endeavor. wikipedia.orggoogle.com

Discovery of Unforeseen Reactivity Patterns and Transformations

The unique combination of a fluorine atom and two methyl groups on the aromatic ring of this compound suggests a rich and potentially underexplored reactivity profile. The steric hindrance provided by the two ortho-methyl groups can be expected to influence the reactivity of the ester functionality, potentially leading to unusual stability or requiring unconventional conditions for hydrolysis or transesterification. umich.edu

Future research could focus on exploring the reactivity of the C-F bond. While generally strong, the C-F bond can be activated under specific conditions, opening up possibilities for late-stage functionalization. nih.gov This could allow for the introduction of a variety of other functional groups, leading to the synthesis of a diverse library of derivatives with potentially interesting properties.

Furthermore, the electronic effects of the fluorine atom and the methyl groups could influence the regioselectivity of electrophilic aromatic substitution reactions, should they be feasible despite the steric crowding. A thorough investigation of its reactivity with a range of electrophiles and nucleophiles could reveal novel transformation pathways.

Application of Emerging Spectroscopic Techniques for Deeper Insights

A comprehensive characterization of this compound and its derivatives would be greatly enhanced by the application of advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR are routine, more sophisticated methods can provide deeper structural and dynamic insights.

Fluorine-19 NMR spectroscopy is a particularly powerful tool for probing the local environment of the fluorine atom. numberanalytics.comnumberanalytics.com Its high sensitivity and wide chemical shift range can be exploited to study intermolecular interactions and subtle changes in electronic structure. numberanalytics.comnumberanalytics.com Advanced multidimensional NMR techniques, such as H-F COSY and other correlation experiments, could be employed to unambiguously assign all signals and to determine through-space and through-bond connectivities. numberanalytics.comiitm.ac.in

High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition. iitm.ac.in When coupled with techniques like tandem mass spectrometry, it can be used to probe the fragmentation patterns of the molecule, offering further structural clues. iitm.ac.in

Advancements in Computational Modeling for Complex Chemical Systems

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. scirp.org Density Functional Theory (DFT) calculations can be employed to model its geometric and electronic structure, providing insights into bond lengths, bond angles, and the distribution of electron density. nih.gov

Such calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. nih.gov Furthermore, computational modeling can be used to explore potential reaction pathways, calculating the activation energies for different transformations and helping to rationalize observed reactivity or to predict new, as-yet-undiscovered reactions. nih.govscirp.org

Molecular dynamics simulations could be used to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. nih.gov This could be particularly valuable for understanding its behavior in complex environments, such as in biological systems or in materials science applications.

Integration into New Interdisciplinary Research Areas (e.g., as a chemical tool for fundamental studies)

The unique structural motifs of this compound make it a promising candidate for integration into various interdisciplinary research areas. The presence of fluorine is a common feature in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability, binding affinity, and bioavailability. nih.govnumberanalytics.comtandfonline.com

This compound could serve as a valuable building block in medicinal chemistry for the synthesis of more complex bioactive molecules. researchgate.netyoutube.com Its sterically hindered and fluorinated aromatic core could be incorporated into new drug candidates to modulate their physicochemical properties. tandfonline.com

In materials science, fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. wikipedia.orgyoutube.com this compound could be explored as a monomer or an additive in the development of new polymers and materials with tailored properties. Its potential use as a chemical probe in fundamental studies of enzyme mechanisms or protein-ligand interactions also warrants investigation, leveraging the fluorine atom as a sensitive reporter for NMR studies.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 4-Fluoro-2-methylbenzoic acid |

| 2-Fluoro-4-methylbenzoic acid |

| m-Fluorotoluene |

| Trichloroacetyl chloride |

| 4-Fluoro-2-hydroxy-benzoic acid |

| Sodium acetate |

| Ethyl iodide |

| Difluoroacetyl halide |

| Ethyl acetate |

| Sodium ethoxide |

| Sodium methoxide |

Properties of this compound

| Property | Value |

| CAS Number | 773135-70-9 pharmint.netlabseeker.comchem960.comchemshuttle.com |

| Molecular Formula | C₁₁H₁₃FO₂ labseeker.comchemicalbook.com |

| Molecular Weight | 196.22 g/mol labseeker.comchemshuttle.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-fluoro-2,6-dimethylbenzoate, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via esterification of 4-fluoro-2,6-dimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Purity optimization involves recrystallization using solvents like ethanol-water mixtures (70:30 v/v) . For analytical validation, High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) is recommended, achieving >98% purity thresholds .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via Fourier-Transform Infrared Spectroscopy (FTIR) for ester bond integrity and Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile byproducts. Data from analogous benzoate esters suggest hydrolytic degradation dominates at high humidity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility profiles of this compound across different studies?